Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)-

CAS No.:

Cat. No.: VC13617428

Molecular Formula: C12H32Cl4N4

Molecular Weight: 374.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H32Cl4N4 |

|---|---|

| Molecular Weight | 374.2 g/mol |

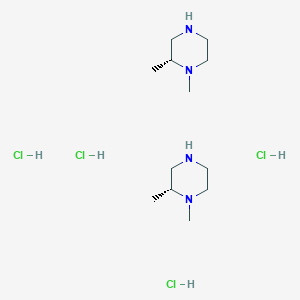

| IUPAC Name | (2R)-1,2-dimethylpiperazine;tetrahydrochloride |

| Standard InChI | InChI=1S/2C6H14N2.4ClH/c2*1-6-5-7-3-4-8(6)2;;;;/h2*6-7H,3-5H2,1-2H3;4*1H/t2*6-;;;;/m11..../s1 |

| Standard InChI Key | XNAVTKDPTLRRQL-FIXUWZOASA-N |

| Isomeric SMILES | C[C@@H]1CNCCN1C.C[C@@H]1CNCCN1C.Cl.Cl.Cl.Cl |

| SMILES | CC1CNCCN1C.CC1CNCCN1C.Cl.Cl.Cl.Cl |

| Canonical SMILES | CC1CNCCN1C.CC1CNCCN1C.Cl.Cl.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Stereochemistry

The systematic name Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- denotes a piperazine backbone with methyl groups at positions 1 and 2, protonated by two equivalents of hydrochloric acid. The (2R) designation specifies the absolute configuration of the chiral center at position 2, ensuring enantiomeric purity . Alternative synonyms include (R)-1,2-Dimethyl-piperazine dihydrochloride and (2R)-1,2-dimethylpiperazine dihydrochloride, reflecting its IUPAC-compliant naming conventions .

Molecular and Crystallographic Data

The molecular structure comprises a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. Methyl substituents at positions 1 and 2 introduce steric and electronic modifications, while the hydrochloride salt enhances solubility in polar solvents. X-ray crystallography of related piperazine derivatives reveals chair conformations with equatorial nitrogen-hydrogen bonds , though specific crystallographic data for this compound remains unpublished.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 187.11 g/mol | |

| Storage Conditions | Sealed, dry, room temperature | |

| Solubility | Freely soluble in water |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-1,2-Dimethyl-piperazine dihydrochloride typically involves multi-step processes starting from chiral precursors. A documented method begins with 4-N-Boc-2-methylpiperazine, which undergoes reductive amination using sodium cyanoborohydride and acetic acid in methanol . Subsequent Boc deprotection with trifluoroacetic acid in dichloromethane yields the free base, which is then treated with hydrochloric acid to form the dihydrochloride salt .

Key Reaction Steps:

-

Reductive Amination:

-

Deprotection:

-

Salt Formation:

Chirality Control

The (2R) configuration is preserved through the use of enantiomerically pure starting materials or via asymmetric synthesis techniques. Resolution methods, such as chiral chromatography or crystallization with chiral acids, may further ensure stereochemical fidelity .

| Parameter | Details | Source |

|---|---|---|

| GHS Hazard Statements | H302 (Harmful if swallowed) | |

| Precautionary Measures | P301+P312+P330 (Rinse mouth if ingested) | |

| Storage | Sealed, inert atmosphere |

Toxicological Considerations

While specific toxicology data for this compound is limited, piperazine derivatives generally exhibit moderate oral toxicity (LD₅₀: 1,900 mg/kg in rats) . Prolonged exposure may cause respiratory or dermal irritation, necessitating proper personal protective equipment during handling .

Applications in Pharmaceutical Research

Role as a Building Block

Chiral piperazines are pivotal in drug design due to their ability to modulate pharmacokinetic properties. The (2R) configuration of this compound may enhance binding affinity to biological targets, as seen in antipsychotics (e.g., ziprasidone) and antibiotics (e.g., ciprofloxacin) .

Solubility and Formulation

The dihydrochloride salt improves aqueous solubility, facilitating its use in injectable or oral formulations. This property is critical for compounds requiring high bioavailability .

| Supplier | Purity | Price (USD) | Packaging |

|---|---|---|---|

| TRC | 97% | $155 | 50 mg |

| AK Scientific | 98% | $262 | 250 mg |

| Matrix Scientific | 97.5% | $788 | 1 g |

Future Directions and Research Gaps

Unresolved Challenges

-

Stereoselective Synthesis: Current methods require costly chiral precursors; asymmetric catalytic routes remain underdeveloped.

-

Biological Activity: Limited public data exist on its pharmacological profile, necessitating further in vitro and in vivo studies.

Opportunities for Innovation

-

Green Chemistry: Developing solvent-free or catalytic processes to reduce environmental impact.

-

Drug Delivery: Exploring nanoparticle formulations to enhance targeting efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume